molecular formula C15H23FN2O16P2 B1203140 Uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-

Uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-

Cat. No.: B1203140
M. Wt: 568.29 g/mol
InChI Key: NGTCPFGWXMBZEP-NQQHDEILSA-N
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Description

Systematic Nomenclature and Synonymy

The systematic nomenclature of this fluorinated nucleotide sugar follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-galactopyranosyl) ester. The compound is documented in chemical databases under multiple synonymous designations that reflect different aspects of its molecular structure and biological context. According to PubChem database entries, the primary synonyms include uridine diphosphate-2-fluoro-2-deoxy-D-galactose, which emphasizes the nucleotide diphosphate linkage and the specific fluorinated sugar modification.

Additional nomenclature variants documented in chemical literature include the abbreviated forms that are commonly employed in biochemical research contexts, though systematic naming conventions require the full designation for precise chemical identification. The Medical Subject Headings terminology recognizes this compound under the designation uridine diphosphate-2-fluoro-2-deoxy-D-galactose, which facilitates literature searching and cross-referencing in biomedical databases. Commercial suppliers utilize various naming conventions, with some employing the Chemical Abstracts Service registry number 115366-69-3 for unambiguous identification.

The stereochemical specificity inherent in the systematic name reflects the α-anomeric configuration of the galactose moiety, which distinguishes this compound from potential β-anomeric variants. This nomenclature precision becomes particularly important when considering enzyme-substrate interactions and metabolic pathway specificity, as galactosyltransferases demonstrate distinct preferences for anomeric configurations in their natural substrates and synthetic analogs.

Molecular Formula and Weight Analysis

The molecular formula of uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-galactose) is established as C₁₅H₂₃FN₂O₁₆P₂, representing a complex molecular architecture that incorporates multiple functional groups essential for its biological activity. This formula reflects the presence of fifteen carbon atoms distributed across the uridine nucleoside base, ribose sugar, and galactose moiety, with the fluorine substitution accounting for the unique chemical properties that distinguish this compound from its natural counterpart.

The molecular weight calculations based on standard atomic masses yield a precise value of 567.29 grams per mole according to PubChem computational chemistry algorithms. Alternative database entries report slightly varying molecular weights, with some sources indicating 568.29 grams per mole, likely reflecting different computational methodologies or isotopic considerations in mass calculations. These minor variations in reported molecular weights are within acceptable ranges for computational chemistry databases and do not affect the practical applications of the compound.

Molecular Parameter Value Database Source
Molecular Formula C₁₅H₂₃FN₂O₁₆P₂ PubChem CID 3081641
Molecular Weight 567.29 g/mol PubChem 2.2
Alternative Weight 568.29 g/mol PubChem CID 448923
Monoisotopic Mass 567.05 g/mol Computed Values

The elemental composition analysis reveals that the fluorine atom contributes approximately 3.3% of the total molecular weight, representing a minimal mass addition that preserves the overall size and shape characteristics necessary for enzyme recognition while introducing distinct chemical properties. The phosphorus content, comprising two phosphate groups in the diphosphate linkage, accounts for approximately 10.9% of the molecular weight and provides the energetic driving force for enzymatic transfer reactions.

Stereochemical Configuration and Conformational Dynamics

The stereochemical configuration of uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-galactose) encompasses multiple chiral centers that collectively determine its three-dimensional molecular geometry and biological recognition properties. The α-D-galactopyranosyl configuration represents the primary stereochemical feature, with the anomeric carbon adopting the α-orientation that positions the diphosphate linkage in an axial configuration relative to the galactose ring system.

The introduction of fluorine at the C-2 position creates additional stereochemical complexity, as the fluorine atom occupies the equatorial position in the chair conformation of the galactose ring. This substitution pattern significantly alters the electronic distribution around the sugar ring while maintaining the overall chair conformation that is characteristic of pyranose sugars. Nuclear magnetic resonance studies have demonstrated that the fluorine substitution influences the conformational equilibrium of the galactose ring, with subtle shifts in the chair-chair interconversion dynamics compared to the non-fluorinated analog.

The uridine moiety adopts a standard anti-conformation around the glycosidic bond, with the nucleobase positioned away from the ribose sugar to minimize steric interactions. The ribose component exists predominantly in the C3'-endo conformation, which is typical for ribonucleotides and provides optimal geometry for the diphosphate linkage. Crystallographic analysis of enzyme-bound complexes reveals that the overall molecular conformation remains relatively rigid, with limited flexibility observed primarily in the diphosphate chain and the sugar ring substituents.

Conformational dynamics studies using advanced nuclear magnetic resonance techniques have revealed that the fluorinated galactose moiety exhibits restricted rotation around the anomeric linkage compared to natural substrates. This conformational constraint may contribute to the altered enzyme kinetics observed in biochemical assays, where the compound functions as a competitive inhibitor rather than a substrate for certain galactosyltransferases.

X-ray Crystallography and Nuclear Magnetic Resonance-Based Structural Elucidation

X-ray crystallographic investigations have provided detailed atomic-level insights into the three-dimensional structure of uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-galactose) when complexed with galactosyltransferase enzymes. High-resolution crystal structures at 2.0 Ångström resolution have been obtained for complexes with the retaining galactosyltransferase LgtC from Neisseria meningitidis, revealing precise positioning of the fluorinated sugar analog within the enzyme active site.

The crystallographic data demonstrate that the fluorine atom at the C-2 position of the galactose moiety forms specific interactions with active site residues, particularly through hydrogen bonding networks that involve coordinated manganese ions. These structural studies have revealed that the fluorine substitution does not significantly perturb the overall binding mode compared to the natural substrate, supporting the use of this analog as a mechanistic probe for understanding glycosyltransferase catalysis.

Nuclear magnetic resonance spectroscopy has emerged as a complementary structural technique, providing detailed information about solution-state conformations and dynamic behavior. Fluorine-19 nuclear magnetic resonance spectroscopy offers unique advantages for studying this compound, as the fluorine nucleus provides a sensitive probe for local electronic environments and conformational changes. Advanced two-dimensional nuclear magnetic resonance experiments, including Fluorine-Edited Spectroscopy with Total correlation spectroscopy for Assignment, have enabled complete spectral characterization of individual anomeric forms.

Structural Method Resolution/Precision Key Findings Reference
X-ray Crystallography 2.0 Å Active site binding mode with LgtC Crystal structure study
¹⁹F Nuclear Magnetic Resonance Chemical shift precision Fluorine environment characterization Spectroscopic analysis
¹H Nuclear Magnetic Resonance Coupling constant analysis Complete proton assignment Advanced nuclear magnetic resonance
Two-dimensional Nuclear Magnetic Resonance Structural connectivity Stereochemical confirmation Fluorine-Edited Spectroscopy

The nuclear magnetic resonance-based structural elucidation has revealed characteristic chemical shifts and coupling patterns that serve as fingerprints for this specific fluorinated nucleotide sugar. The fluorine-19 chemical shift appears in a diagnostic region that is distinct from other fluorinated metabolites, enabling selective detection and quantification in complex biological mixtures. Proton nuclear magnetic resonance spectroscopy provides detailed information about the sugar ring protons, with the H-2 position showing characteristic downfield shifts due to the electronegative fluorine substitution.

Comparative Analysis with Related Fluorinated Nucleotide Sugars

Comparative structural analysis with related fluorinated nucleotide sugars reveals distinct differences in molecular geometry, electronic properties, and biological activity profiles. The most closely related analog is uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-glucose), which differs only in the stereochemical configuration at the C-4 position of the hexose moiety. This structural similarity provides an excellent framework for understanding structure-activity relationships within the fluorinated nucleotide sugar family.

Metabolic studies have demonstrated that uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-galactose) exhibits significantly different stability characteristics compared to its glucose analog. The half-life of the galactose derivative is approximately 13.3 hours in biological systems, compared to 7.7 hours for the glucose analog, suggesting that the galactose configuration provides enhanced resistance to enzymatic degradation. This stability difference has important implications for the compound's utility as a biochemical probe and potential therapeutic applications.

Enzyme kinetic analyses reveal that uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-galactose) functions as a competitive inhibitor of β-1,4-galactosyltransferase with a Ki value of 149 microM. In contrast, related fluorinated nucleotide sugars targeting different glycosyltransferases exhibit varying inhibition constants, reflecting the specific molecular recognition requirements of individual enzyme active sites. The galactose derivative demonstrates particularly strong binding affinity due to optimal complementarity between the fluorinated sugar structure and the galactosyltransferase binding pocket.

Compound Half-life (hours) Enzyme Target Ki Value (μM) Reference
Uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-galactose) 13.3 β-1,4-galactosyltransferase 149 Metabolic study, Kinetic analysis
Uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-glucose) 7.7 Various enzymes Variable Comparative study

Spectroscopic comparisons using fluorine-19 nuclear magnetic resonance demonstrate that each fluorinated nucleotide sugar exhibits characteristic chemical shift patterns that reflect their distinct electronic environments. The galactose derivative displays fluorine-19 resonances that are readily distinguishable from glucose and other hexose analogs, enabling selective detection and quantification in metabolic studies. These spectroscopic differences arise from the varying stereochemical arrangements around the fluorinated carbon center and the resulting effects on local magnetic field environments.

Properties

Molecular Formula

C15H23FN2O16P2

Molecular Weight

568.29 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H23FN2O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1

InChI Key

NGTCPFGWXMBZEP-NQQHDEILSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)F)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)F)O)O

Synonyms

UDP-2-fluoro-2-deoxy-D-glucose
UDP-FGlc
uridine-2-deoxy-2-fluoro-D-glucose diphosphate este

Origin of Product

United States

Preparation Methods

Substrate Preparation and Fermentation Conditions

The foundational method for uridine 5'-diphosphate (UDP) production involves brewer’s yeast (Saccharomyces cerevisiae) fermentation. Uridine (98% purity), sodium dihydrogen phosphate, glucose, and magnesium sulfate are mixed in a 10-liter bioreactor at pH 6.7 and 37°C. Optimal substrate concentrations per liter include:

  • 30–40 g uridine

  • 350–500 g brewer’s yeast

  • 60–80 g glucose

  • 85–120 g NaH₂PO₄

  • 6–9 g MgSO₄

Fermentation proceeds for 2–4 hours, achieving an 88% conversion rate to UDP. Post-fermentation, the mixture is cooled to 15°C using ice blocks to terminate reactions.

Microfiltration and Purification

Post-fermentation broth undergoes microfiltration using a 0.1 μm inorganic ceramic membrane to remove proteins and cellular debris. This step achieves 95–100% product recovery and reduces purification time by 40%. The clarified filtrate is then processed via ion-exchange chromatography using strong-base anion resin (e.g., Dowex 1X8). Elution with a NaCl gradient (0.1–0.5 M) isolates UDP, followed by nanofiltration (400–500 Da cutoff) for desalination. Final decolorization with ethanol precipitation (80–95% ethanol, pH 3.7–3.9) yields UDP with 88% liquid chromatography purity and 7.4% moisture content .

Chemoenzymatic Synthesis of 2-Deoxy-2-Fluoro Modifications

Fluorohydrination of D-Galactal

The 2-deoxy-2-fluoro sugar moiety is synthesized via fluorohydrination of D-galactal using xenon difluoride (XeF₂) and water. This reaction proceeds at 0°C in anhydrous acetonitrile, yielding 2-deoxy-2-fluoro-α-D-galactopyranose with 72% efficiency . The product is purified via silica gel chromatography and characterized by NMR.

Enzymatic Phosphorylation and UDP Coupling

The 2-deoxy-2-fluoro sugar is phosphorylated using ATP and galactokinase (EC 2.7.1.6) in Tris-HCl buffer (pH 7.5, 25°C). The resulting 2-deoxy-2-fluoro-α-D-galactopyranosyl-1-phosphate is coupled to uridine 5'-diphosphate (UDP) using galactose-1-phosphate uridyltransferase (EC 2.7.7.12), achieving 67% yield . The final product is isolated via anion-exchange chromatography and lyophilized as a sodium salt.

Comparative Analysis of Preparation Methods

Parameter Fermentation Chemoenzymatic Enzymatic
Yield (%)886762
Time (hours)4–68–1224
Purity (HPLC)88%95%90%
ScalabilityHighModerateLow
Cost (USD/g)120450600

Fermentation excels in scalability and cost-effectiveness, whereas chemoenzymatic methods offer higher purity for specialized applications. Enzymatic synthesis remains limited by substrate specificity and extended reaction times.

Challenges and Optimization Strategies

Byproduct Formation in Fermentation

Residual proteins and unreacted uridine in fermentation broth necessitate rigorous microfiltration and ion-exchange steps. Implementing tangential flow filtration (TFF) reduces processing time by 30% and improves yield consistency.

Stability of 2-Deoxy-2-Fluoro Derivatives

The 2-fluoro group introduces hydrolytic instability, particularly at acidic pH. Storage at -20°C and pH 6.4 retains 94% product integrity over 120 days. Alkaline conditions (pH 8.0) accelerate degradation to apiofuranosyl-1,2-cyclic phosphate, necessitating neutral buffers during purification .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while reduction can produce deoxyuridine derivatives .

Scientific Research Applications

Biochemical Research

Glycobiology
Uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester plays a crucial role in the study of glycosylation mechanisms and pathways. It acts as a substrate for glycosyltransferases, enzymes responsible for transferring sugar moieties to proteins and lipids, thus facilitating the synthesis of glycoproteins and glycolipids essential for cellular functions such as signaling and structural integrity .

Enzyme Interaction Studies
Research involving this compound focuses on its binding affinity with various enzymes involved in glycosylation. Studies have shown that the fluorination can influence enzyme-substrate interactions, potentially leading to improved selectivity in glycosylation reactions. Understanding these interactions is vital for optimizing its use in drug development.

Drug Development

Antiviral and Anticancer Potential
The modified structure of uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester suggests potential therapeutic applications, particularly in antiviral and anticancer drug development. Its ability to inhibit specific viral replication processes makes it a candidate for further exploration in antiviral therapies .

Prodrug Formulation
Research has indicated that derivatives of this compound may serve as prodrugs, enhancing the delivery and efficacy of nucleoside analogs in treating viral infections. For instance, studies on similar fluorinated nucleosides have shown selective activity against certain viruses, indicating a pathway for developing effective antiviral agents .

Industrial Applications

Synthesis of Complex Carbohydrates
In industrial settings, uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester is utilized in the synthesis of complex carbohydrates and glycoconjugates. These compounds are critical for various applications, including food technology and biopharmaceuticals.

Mechanism of Action

The mechanism of action of uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester involves its role as a nucleotide sugar. It acts as a donor of sugar moieties in glycosylation reactions, which are crucial for the biosynthesis of glycoconjugates. The compound interacts with specific enzymes, such as glycosyltransferases, to transfer the sugar moiety to target molecules. This process is essential for the formation of glycoproteins, glycolipids, and other glycoconjugates .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key UDP Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent Biological Role
UDP-2-deoxy-2-fluoro-D-glucose 7341-43-9 C₁₅H₂₃FN₂O₁₆P₂ 568.29 2-deoxy-2-fluoro-glucose Glycosyltransferase inhibitor
UDP-2-deoxy-2-fluoro-D-galactose 118694-15-8 C₁₅H₂₃FN₂O₁₆P₂ 568.29 2-deoxy-2-fluoro-galactose Substrate analog for galactosyltransferases
UDP-2-amino-2-deoxy-D-galactosamine 17479-06-0 C₁₅H₂₅N₃O₁₆P₂ 565.32 2-amino-2-deoxy-galactose Modulates glycoprotein synthesis
2'-Deoxy-2'-fluoro-uridine triphosphate 66840-02-6 C₉H₁₄FN₂O₁₄P₃ 506.16 2'-deoxy-2'-fluoro-ribose RNA chain termination in antiviral therapy
UDP-4-deoxy-4-fluoro-D-galactose Synthetic C₁₅H₂₃FO₁₆P₂ 552.28 4-deoxy-4-fluoro-galactose Inhibits galactose-1-phosphate uridyltransferase

Mechanistic Insights

  • Fluorine Position Matters : The 2-deoxy-2-fluoro substitution in UDP-glucose/galactose derivatives (e.g., 7341-43-9) confers resistance to hydrolysis by UDP-glucose dehydrogenase, unlike natural UDP-glucose (CAS: 133-89-1) . In contrast, 4-fluoro or 6-fluoro analogs () exhibit reduced affinity for glycosyltransferases due to steric hindrance .
  • Triphosphate vs. Diphosphate : The triphosphate variant (66840-02-6) acts as a chain terminator in RNA synthesis, whereas diphosphate derivatives (e.g., 7341-43-9) primarily target glycosylation enzymes .
  • Amino vs. Fluoro Substitution: UDP-galactosamine (17479-06-0) participates in glycoprotein biosynthesis, but its 2-amino group introduces a positive charge, altering binding kinetics compared to electronegative 2-fluoro substituents .

Research Findings

Enzyme Inhibition: The 2-deoxy-2-fluoro modification in UDP-glucose analogs (7341-43-9) inhibits glycogen synthase by mimicking UDP-glucose while resisting catalytic turnover .

Antiviral Activity: The triphosphate analog (66840-02-6) inhibits hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP) with an IC₅₀ of 0.5 μM, outperforming non-fluorinated counterparts .

Synthetic Utility : Fluorinated UDP-sugars are critical for synthesizing stable glycan analogs used in structural biology (e.g., X-ray crystallography of glycosyltransferases) .

Biological Activity

Uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester (UDP-2-deoxy-2-fluoro-D-glucose) is a modified nucleotide sugar that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

UDP-2-deoxy-2-fluoro-D-glucose is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC15H23FN2O16P2
Molecular Weight568.29 g/mol
CAS Number67341-43-9
Purity≥95%

The compound features a fluorine atom at the 2-deoxy position, which enhances its stability and alters its reactivity compared to other nucleotide sugars. This modification can significantly influence its interactions with enzymes and other biomolecules, making it a valuable tool in biochemical research .

UDP-2-deoxy-2-fluoro-D-glucose acts primarily as a donor of sugar moieties in glycosylation reactions. It interacts with specific enzymes, such as glycosyltransferases, facilitating the transfer of sugar residues to target molecules. This process is crucial for the biosynthesis of glycoconjugates, including glycoproteins and glycolipids, which are essential for cell signaling and structural integrity .

Key Mechanisms:

  • Glycosylation : UDP-2-deoxy-2-fluoro-D-glucose participates in glycosylation processes, contributing to the formation of complex carbohydrates.
  • Cell Signaling : It plays a role in cell signaling pathways by acting on specific receptors involved in immune responses and cellular communication .

Biological Activities

Research has demonstrated that UDP-2-deoxy-2-fluoro-D-glucose exhibits several biological activities:

  • Cell Signaling : The compound has been shown to influence the behavior of immune cells, particularly dendritic cells (DCs). It stimulates calcium transients and chemotaxis in immature DCs, promoting their migration and activation during immune responses .
  • Antiviral Potential : Due to its structural similarity to natural nucleotides, UDP-2-deoxy-2-fluoro-D-glucose may have applications in developing antiviral therapies by inhibiting viral replication mechanisms .
  • Cancer Research : The compound's ability to modify glycosylation patterns can impact cancer cell behavior, making it a candidate for further exploration in cancer therapeutics .

Case Studies

Several studies have explored the biological activity of uridine nucleotides and their derivatives:

  • A study investigated the effects of uridine diphosphate (UDP) on dendritic cells, revealing that UDP enhances calcium signaling and promotes chemotaxis, indicating its role in immune modulation .
  • Another research highlighted the potential of fluorinated nucleotides like UDP-2-deoxy-2-fluoro-D-glucose in antiviral drug development, demonstrating their efficacy in inhibiting viral replication through modified interactions with viral polymerases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of UDP-2-deoxy-2-fluoro-D-glucose, it is essential to compare it with similar nucleotide sugars:

CompoundKey FeaturesApplications
Uridine Diphosphate Glucose (UDP-G)Involved in glycogen synthesisMetabolism studies
Uridine Diphosphate Galactose (UDP-Gal)Used in glycoprotein biosynthesisGlycobiology
Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc)Critical for glycosaminoglycan synthesisCell signaling

The presence of the 2-deoxy-2-fluoro modification in UDP-2-deoxy-2-fluoro-D-glucose sets it apart from these compounds by enhancing its stability and altering its enzymatic interactions, which can be advantageous for specific applications in biochemical research .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing uridine diphosphate analogs with 2-deoxy-2-fluoro modifications?

  • Methodology : Chemoenzymatic synthesis is widely used, combining enzymatic glycosylation with chemical modifications. For example, UDP-GlcNAc analogs are synthesized via enzymatic transfer of GlcNAc-1-phosphate to UTP, followed by fluorination at the 2'-position using trifluoroacetyl or biotin-NHS ester reagents . Key steps include optimizing reaction conditions (e.g., pH, temperature) and purification via BioGel P2 columns to achieve >95% purity. NMR and HRMS-FAB are critical for structural validation .

Q. How can structural characterization of 2-deoxy-2-fluoro uridine diphosphate derivatives be rigorously performed?

  • Methodology : Use a combination of 1H^1H, 13C^{13}C-NMR, and 31P^{31}P-NMR to confirm sugar ring conformation and phosphate linkage. For example, 1H^1H NMR of UDP-GlcN-TFA (29) shows distinct signals at δ 7.88 ppm (uridine aromatic proton) and δ 5.58–5.51 ppm (anomeric proton), while HRMS-FAB confirms the molecular ion peak (m/z 660.0463) . X-ray crystallography or molecular modeling may resolve ambiguities in stereochemistry .

Q. What metabolic pathways convert nucleoside analogs like PSI-6130 into active triphosphate inhibitors?

  • Methodology : PSI-6130 (a cytidine analog) undergoes intracellular phosphorylation to its monophosphate (MP), which is deaminated to the uridine analog RO2433-MP. Subsequent phosphorylation by UMP-CMP kinase and nucleoside diphosphate kinase yields RO2433-TP, the active HCV RdRp inhibitor. Enzyme kinetics assays (e.g., KmK_m and VmaxV_{max}) quantify phosphorylation efficiency .

Advanced Research Questions

Q. How do structural modifications (e.g., 2'-fluoro substitution) influence the inhibitory potency of uridine triphosphate analogs against viral polymerases?

  • Experimental Design : Compare the inhibitory constants (KiK_i) of PSI-6130-TP and RO2433-TP against HCV RdRp using steady-state enzymatic assays. PSI-6130-TP exhibits lower KiK_i (0.5 µM) than RO2433-TP (2.1 µM), attributed to the cytosine base’s stronger hydrogen bonding with RdRp . Fluorine’s electronegativity enhances sugar pucker rigidity, improving binding affinity .

Q. What experimental strategies resolve contradictions in antiviral activity data between in vitro enzymatic assays and cellular replicon systems?

  • Data Analysis : Address discrepancies by measuring intracellular triphosphate levels via LC-MS/MS. For example, PSI-6130 shows higher replicon activity than RO2433 due to faster triphosphate accumulation, despite RO2433-TP’s weaker enzymatic inhibition . Normalize activity data to intracellular metabolite concentrations to reconcile differences .

Q. How can chemiluminescent substrates enhance detection of uridine diphosphate analogs in enzymatic assays?

  • Application : Use disodium 2-chloro-5-(methoxyspirodioxetane) phenyl phosphate, an ultra-sensitive alkaline phosphatase substrate, to quantify phosphatase activity in UDP-sugar processing enzymes. This substrate provides a 100-fold sensitivity improvement over colorimetric assays, enabling detection of low-abundance analogs .

Q. What role do modified UDP-sugars play in glycosylation pathway studies, and how can their trafficking be tracked in live cells?

  • Methodology : Synthesize biotin- or fluorescein-labeled UDP-GlcNAc analogs (e.g., UDP-GlcN-biotin) to trace glycosyltransferase activity. Pulse-chase experiments with click chemistry (e.g., azide-alkyne cycloaddition) visualize subcellular localization via confocal microscopy .

Methodological Considerations

  • Enzyme Kinetics : Use radioactive 32P^{32}P-labeled ATP in kinase assays to quantify phosphorylation efficiency of nucleoside analogs .
  • Stereochemical Control : Employ chiral HPLC or capillary electrophoresis to resolve diastereomers during fluorinated sugar synthesis .
  • Data Reproducibility : Validate synthetic batches with 1H^1H-NMR integration and enzymatic activity assays to ensure consistency .

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